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N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B177769
CAS No.: 166398-41-0
M. Wt: 171.24 g/mol
InChI Key: NRVBOSMTPWJVIF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocycles are a class of organic compounds characterized by two or more rings connected by a single common atom, known as the spiro atom. tandfonline.comtandfonline.com This structural feature imparts a distinct three-dimensional geometry, moving away from the often flat structures of many aromatic compounds. tandfonline.comrsc.org The inherent rigidity and defined conformational possibilities of spirocycles, particularly those with smaller ring sizes, are highly advantageous in drug design. tandfonline.com By locking the conformation of a molecule, spirocyclic systems can optimize the orientation of functional groups for enhanced binding to biological targets, potentially leading to improved efficacy and selectivity. tandfonline.com

The introduction of spirocyclic motifs into molecular design is a strategic approach to enhance a range of properties crucial for drug development. dndi.org Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbon atoms, a characteristic of spirocycles, generally correlates with improved physicochemical properties. tandfonline.combldpharm.com This can include increased aqueous solubility, modulated lipophilicity, and enhanced metabolic stability. tandfonline.comtandfonline.comresearchgate.net For instance, the replacement of traditional ring systems like piperazine (B1678402) or morpholine (B109124) with azaspirocycles has been shown to improve these key drug-like properties. tandfonline.com The structural complexity offered by spirocycles also provides an avenue to explore new chemical space, which is vital for developing novel therapeutics and securing intellectual property. rsc.org

Overview of the 1,4-Dioxaspiro[4.5]decane Core in Bioactive Compounds

The 1,4-dioxaspiro[4.5]decane scaffold, which is the ethylene (B1197577) glycol ketal of cyclohexanone, serves as a fundamental building block in the synthesis of more complex molecules. tandfonline.comresearchgate.net This particular spiro system has been incorporated into a variety of compounds investigated for their biological activity. For example, derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated as ligands for serotonin (B10506) (5-HT1A) and α1-adrenergic receptors, which are important targets in the central nervous system. nih.govnih.gov

Notably, the compound 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor agonist. nih.govnih.gov Further research on this scaffold has led to the development of derivatives with improved selectivity and potency, highlighting the value of the 1,4-dioxaspiro[4.5]decane core in fine-tuning the pharmacological profile of a molecule. researchgate.netunimore.it Additionally, radiolabeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and investigated as imaging agents for the σ1 receptor, which is implicated in various neurological disorders and is a biomarker in some tumors. nih.gov These examples underscore the utility of the 1,4-dioxaspiro[4.5]decane framework in medicinal chemistry research.

Research Context of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine within Spiroamine Derivatives

This compound is a specific derivative within the broader class of spiroamines. While extensive research on this exact compound is not widely published in top-tier journals, its structure suggests its primary role as a chemical building block or intermediate in the synthesis of more complex molecules. The core structure combines the 1,4-dioxaspiro[4.5]decane moiety with a secondary amine, providing a reactive site for further chemical modifications.

Its close analog, 8-aminomethyl-1,4-dioxaspiro[4.5]decane, is noted as a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors. lookchem.com Cathepsin S is a protease involved in several neurological diseases, making its inhibitors a subject of significant research interest. lookchem.com Given this context, this compound likely serves a similar purpose as a precursor for creating larger, more elaborate molecules with potential therapeutic applications. The presence of the methyl group on the amine may be used to modulate properties such as basicity, nucleophilicity, and the steric environment around the nitrogen atom, which can be crucial in the subsequent synthetic steps or the final biological activity of the target compound.

Data Tables

Table 1: Physicochemical Properties of Selected Spirocyclic Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compoundC9H17NO2171.240.5
1,4-Dioxaspiro[4.5]decan-8-oneC8H12O3156.18-
8-Aminomethyl-1,4-dioxaspiro[4.5]decaneC9H17NO2171.24-

Data sourced from PubChem and other chemical databases. lookchem.comuni.luchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B177769 N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 166398-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVBOSMTPWJVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166398-41-0
Record name N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
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Chemical Reactivity and Derivatization Strategies of N Methyl 1,4 Dioxaspiro 4.5 Decan 8 Amine

Alkylation Reactions of the Amine Functionality to Form Complex Derivatives

The secondary amine group in N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is nucleophilic and readily undergoes alkylation reactions. This process involves the reaction of the amine with an alkylating agent, typically an alkyl halide, to form a tertiary amine. The introduction of new alkyl groups can significantly alter the steric and electronic properties of the molecule, paving the way for the synthesis of more complex derivatives.

For instance, the reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base would yield N-benzyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine. The choice of solvent and base is crucial to prevent unwanted side reactions. Such reactions are fundamental in building more elaborate molecular architectures which may be precursors for various target molecules.

Table 1: Examples of Alkylation Reactions

Starting MaterialAlkylating AgentProduct
This compoundBenzyl BromideN-Benzyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
This compoundEthyl IodideN-Ethyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine

Acylation and Amide Formation for Enhanced Biological Activity

Acylation of the secondary amine to form amides is a common and significant transformation. masterorganicchemistry.com This reaction is typically achieved by treating this compound with an acylating agent such as an acyl chloride or an acid anhydride. masterorganicchemistry.com The resulting N-acyl derivatives, or amides, often exhibit different and potentially enhanced biological activities compared to the parent amine due to changes in properties like hydrogen bonding capability, polarity, and metabolic stability. masterorganicchemistry.com

For example, reacting the parent amine with acetyl chloride in the presence of a base like triethylamine (B128534) yields N-acetyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine. For more sensitive substrates, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation from a carboxylic acid and the amine under milder conditions. masterorganicchemistry.com The modification of the amine to an amide is a key strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound.

Table 2: Acylation Reactions and Potential Biological Context

Acylating AgentProductPotential Biological Relevance
Acetyl ChlorideN-Acetyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amineModulation of receptor binding affinity
Benzoyl ChlorideN-Benzoyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-aminePrecursor for pharmacologically active agents
4-Nitrobenzoyl ChlorideN-(4-Nitrobenzoyl)-N-methyl-1,4-dioxaspiro[4.5]decan-8-amineIntermediate for compounds with potential therapeutic applications

Oxidation Reactions of the Amine Moiety

The secondary amine in this compound can be oxidized to various functional groups, depending on the oxidant used. Common oxidizing agents for secondary amines include hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). Oxidation can lead to the formation of hydroxylamines or nitrones. These transformations are less common than alkylation or acylation but provide access to unique derivatives with different chemical properties and potential applications in synthesis. The specific outcome of the oxidation is highly dependent on the reaction conditions and the chosen reagent. imperial.ac.uk

Functional Group Interconversions on the Dioxaspiro[4.5]decane Core

The 1,4-dioxaspiro[4.5]decane group is an ethylene (B1197577) glycol ketal of cyclohexanone. chemicalbook.comresearchgate.net This moiety is generally stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions. researchgate.net This reactivity is a key feature for functional group interconversion, as it allows for the deprotection of the ketal to reveal the parent ketone. fiveable.mevanderbilt.edu

This selective deketalization is a crucial step in syntheses where the ketone functionality needs to be masked during earlier reaction steps. researchgate.net For example, treatment of this compound with aqueous acid (e.g., dilute HCl) will hydrolyze the ketal, yielding 4-(methylamino)cyclohexan-1-one. This transformation allows for further chemical modifications at the newly exposed ketone position. researchgate.netfiveable.me

Table 3: Core Functional Group Interconversion

Starting MaterialReagent/ConditionProduct
This compoundAqueous Acid (e.g., HCl/H₂O)4-(Methylamino)cyclohexan-1-one

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Methyl 1,4 Dioxaspiro 4.5 Decan 8 Amine Analogues

Conformational Analysis and Rigidity of the 1,4-Dioxaspiro[4.5]decane Moiety in Bioactivity.nih.gov

The 1,4-dioxaspiro[4.5]decane scaffold, a key structural feature, imparts a significant degree of conformational rigidity to the molecule. In many of its derivatives, the cyclohexane (B81311) ring adopts a stable chair conformation. nih.gov This rigidity is not absolute, as the dioxolane portion of the spirocycle can exhibit a pseudo-twist form. nih.gov The specific orientation of this twist can be influenced by the nature and position of substituents on the cyclohexane ring, which in turn can impact interactions with biological targets. nih.gov

For instance, in (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, the dioxolane ring is oriented towards the axial ester group of the cyclohexane ring, a conformation presumed to minimize unfavorable steric interactions with the equatorial ester group. nih.gov This conformational preference highlights how the inherent structural features of the spirocyclic system can dictate the spatial arrangement of functional groups, a critical factor for receptor binding and subsequent biological activity. The defined and predictable conformations of the 1,4-dioxaspiro[4.5]decane moiety make it an attractive scaffold in drug design, allowing for more precise positioning of pharmacophoric elements.

Impact of N-Substitution on Biological Activity and Specificity.mdpi.com

The nature of the substituent on the nitrogen atom of the amine group plays a pivotal role in modulating the biological activity and target specificity of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine analogues. The methyl group in the parent compound is a starting point for extensive SAR studies.

Research on related compounds, such as norbelladine (B1215549) derivatives, has demonstrated that N-methylation can significantly influence biological outcomes. mdpi.com For example, N-methylation of norbelladine and its 4'-O-methylated analogue led to enhanced inhibitory activity against butyrylcholinesterase. mdpi.com Specifically, N-methylnorbelladine showed a twofold increase in potency compared to its non-methylated counterpart. mdpi.com This suggests that the presence and nature of the N-alkyl group can directly impact the affinity and interaction with the active site of an enzyme.

Furthermore, the impact of N-methylation can be subtle and target-dependent. In the context of antiviral activity, N-methylation of norbelladine derivatives did not uniformly enhance potency. While N-methylnorbelladine exhibited increased selectivity against a lentivirus model, N-methylation of other O-methylated derivatives resulted in a decrease in antiviral efficacy against a flavivirus. mdpi.com This underscores the complexity of SAR, where a single structural modification can have divergent effects on different biological targets. These findings highlight the importance of carefully considering the N-substituent in the design of analogues to achieve the desired biological profile.

Substituent Effects on the Cyclohexane Ring of the Dioxaspiro[4.5]decane System.researchgate.net

Modifications to the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane system offer another avenue for fine-tuning the pharmacological properties of these analogues. The position, size, and electronic nature of substituents on this ring can profoundly influence bioactivity.

In a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives, the substitution pattern on the spiro ring was critical for antiviral activity. The most potent compound in this series featured a 2,8-dimethyl substitution on the spiro ring. researchgate.net The absence of a methyl group at the 2-position or the introduction of a bulky substituent at the 8-position led to a significant reduction in antiviral potency. researchgate.net This indicates that specific steric and electronic interactions, dictated by the substituents on the cyclohexane ring, are essential for optimal binding to the biological target.

These findings emphasize that the cyclohexane ring is not merely a passive scaffold but an active participant in the ligand-receptor interaction. The strategic placement of substituents can be used to optimize van der Waals contacts, modulate electronic properties, and ultimately enhance the affinity and efficacy of the molecule.

Role of Heteroatoms in the Spirocyclic Ring on Ligand Affinity and Selectivity.nih.gov

The heteroatoms within the 1,4-dioxaspiro[4.5]decane ring system, specifically the oxygen atoms of the dioxolane ring, are crucial determinants of ligand affinity and selectivity. These oxygen atoms can act as hydrogen bond acceptors, forming key interactions with complementary residues in a receptor's binding pocket.

The replacement or modification of these heteroatoms would likely have a profound impact on the binding profile of the molecule. This highlights the importance of the specific arrangement of heteroatoms within the spirocyclic scaffold for achieving high-affinity and selective ligands.

Pharmacophore Model Generation for this compound Scaffolds.molport.com

A hypothetical pharmacophore model for this class of compounds would likely include:

A hydrophobic feature corresponding to the cyclohexane ring.

One or more hydrogen bond acceptor features from the oxygen atoms of the dioxolane ring.

A positive ionizable feature representing the protonated amine group.

A hydrophobic or specific interaction site for the N-methyl group.

The relative spatial arrangement of these features would be defined by the rigid 1,4-dioxaspiro[4.5]decane scaffold. Such a model would serve as a valuable tool for virtual screening of compound libraries to identify novel molecules with similar biological activity and for the rational design of new analogues with improved properties. The ability to abstract the essential structural features into a pharmacophore model is a powerful strategy in modern drug discovery.

Correlation of Structural Features with Cytotoxicity in Dioxaspiro-containing Chalcones.nih.govnih.gov

Further research on chalcones has indicated that specific substitutions can be crucial for cytotoxicity against certain cancer cell lines. nih.gov For instance, the presence of a prenyl group on the A-ring and methoxy (B1213986) and hydroxyl substituents on the B-ring of chalcones were found to be important for their cytotoxic activity against breast cancer cells. nih.gov These findings, although from a different chemical class, underscore the general principle that specific structural modifications, including those on a spirocyclic scaffold, can be correlated with and optimized for desired cytotoxic activity.

Interactive Data Table: Cytotoxicity of Chalcone (B49325) Derivatives nih.govresearchmap.jp

CompoundMean CC50 (μM) vs. Tumor CellsMean CC50 (μM) vs. Normal CellsTumor Specificity (TS)
Chalcone 10Data not availableData not available5.7-8.6
Chalcone 12Data not availableData not available5.7-8.6
Chalcone 15Data not availableData not available5.7-8.6
Doxorubicin (Reference)Data not availableData not available5.5

Note: The table presents the tumor specificity (TS) values for selected chalcone derivatives and the reference drug doxorubicin. The TS is a ratio of the mean 50% cytotoxic concentration (CC50) against normal cells to that against tumor cell lines. nih.govresearchmap.jp

Pharmacological Investigations and Biological Target Interactions of N Methyl 1,4 Dioxaspiro 4.5 Decan 8 Amine and Its Analogs

Cholinesterase Inhibition: Focus on Butyrylcholinesterase Activity

There is a lack of specific research data in publicly available scientific literature regarding the direct inhibitory activity of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine or its close analogs on butyrylcholinesterase (BuChE). While cholinesterase inhibitors are a well-established class of compounds for the treatment of conditions like Alzheimer's disease, and various molecular scaffolds have been explored for this purpose, the 1,4-dioxaspiro[4.5]decane amine moiety has not been a prominent feature in the reported literature for potent BuChE inhibitors. nih.govnih.gov The design of selective BuChE inhibitors often involves targeting specific amino acid residues within the enzyme's active site gorge, and it remains to be determined if the structural characteristics of this compound would allow for effective binding and inhibition. acs.org

Modulation of Ion Channels, including Calcium Channels

Specific studies on the modulatory effects of this compound on ion channels, including calcium channels, are not available in the current body of scientific literature. However, research into other spirocyclic compounds has demonstrated the potential for this structural class to interact with ion channels. For instance, a series of 2,8-diazaspiro[4.5]decan-1-ones has been identified as potent inhibitors of T-type calcium channels. nih.gov This suggests that the rigid, three-dimensional structure of the spiro[4.5]decane framework can be adapted to fit within the binding sites of these channels. Calcium channel blockers are a diverse group of drugs that play a crucial role in managing cardiovascular conditions by preventing the influx of calcium into cells, leading to vasodilation and reduced heart rate. nih.govnih.gov Further investigation would be necessary to determine if this compound or its analogs possess any affinity for or modulatory activity at calcium channels or other ion channels.

Interaction with G-Protein Coupled Receptors (GPCRs)

The interaction of this compound analogs with G-protein coupled receptors (GPCRs) has been a more fruitful area of investigation, with significant findings related to serotonin (B10506) and adrenergic receptors.

Serotonin 5-HT1A Receptor Agonism/Partial Agonism

While direct studies on this compound are absent, a comprehensive study on a series of 1,4-dioxaspiro[4.5]decane-based ligands has shed light on their affinity and functional activity at the serotonin 5-HT1A receptor. researchgate.netunimore.itnih.gov In this research, the lead compound, 1-(1,4-dioxaspiro acs.orgnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, demonstrated high selectivity and potency as a 5-HT1A receptor ligand. researchgate.net Subsequent exploration of structurally related arylpiperazine derivatives revealed that modifications to the arylpiperazine moiety significantly influence the affinity and efficacy at the 5-HT1A receptor. researchgate.net

One of the most potent and efficacious 5-HT1A receptor agonists identified in this series was compound 10 , which exhibited a high binding affinity and functional activity. researchgate.net The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring of the arylpiperazine portion are critical for potent agonism. researchgate.net Molecular docking studies of these compounds into a theoretical model of the 5-HT1A receptor supported the experimental findings, providing a rationale for the observed biological data. researchgate.net These findings suggest that the 1,4-dioxaspiro[4.5]decane scaffold is a viable template for the development of selective 5-HT1A receptor ligands. researchgate.netunimore.itnih.gov

Table 1: Binding Affinity (Ki) and Functional Activity (pEC50 and Emax) of Selected 1,4-Dioxaspiro[4.5]decane Analogs at the 5-HT1A Receptor

CompoundStructure5-HT1A Ki (nM)5-HT1A pEC505-HT1A Emax (%)
1 1-(1,4-dioxaspiro acs.orgnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine1.87.980
10 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-hydroxyphenyl)piperazine0.98.3100

Data sourced from Franchini et al., 2014. researchgate.net

Alpha-1 Adrenoceptor Ligand Binding

The same in-parallel synthetic strategy used to explore 5-HT1A receptor ligands also yielded valuable information on the interaction of 1,4-dioxaspiro[4.5]decane analogs with α1-adrenoceptors. researchgate.netunimore.itnih.gov The study revealed that certain compounds within the series act as promising α1 receptor antagonists. researchgate.net Specifically, compounds 9 , 27 , and 30 emerged as notable examples with significant affinity for α1-adrenoceptor subtypes. researchgate.net

The SAR for α1-adrenoceptor antagonism differed from that of 5-HT1A agonism, highlighting the possibility of developing selective ligands for either target by modifying the arylpiperazine moiety. researchgate.net These findings indicate that the 1,4-dioxaspiro[4.5]decane scaffold can serve as a foundation for the design of new α1-adrenoceptor antagonists. researchgate.netunimore.itnih.gov

Table 2: Binding Affinity (Ki) of Selected 1,4-Dioxaspiro[4.5]decane Analogs at α1-Adrenoceptor Subtypes

CompoundStructureα1a Ki (nM)α1b Ki (nM)α1d Ki (nM)
9 1-(1,4-dioxaspiro acs.orgnih.govdec-2-ylmethyl)-4-(2-fluorophenyl)piperazine253045
27 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(3-chlorophenyl)piperazine152238
30 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(4-methoxyphenyl)piperazine405570

Data sourced from Franchini et al., 2014. researchgate.net

Bradykinin (B550075) B1 Receptor Antagonism

There is no specific information in the published literature that links this compound or its direct analogs to antagonism of the bradykinin B1 receptor. The development of bradykinin B1 receptor antagonists has been an area of interest for the treatment of pain and inflammation, with various peptide and non-peptide scaffolds being investigated. nih.govmdpi.com However, the 1,4-dioxaspiro[4.5]decane amine structure has not been reported as a key pharmacophore in the design of these antagonists.

Kinase Inhibition Profiles and Epidermal Growth Factor Receptor (EGFR) Ligand Development

Currently, there is no available research to suggest that this compound or its close analogs exhibit inhibitory activity against kinases, including the Epidermal Growth Factor Receptor (EGFR). The development of kinase inhibitors is a major focus in cancer therapy, with a wide array of chemical scaffolds being utilized to target the ATP-binding site of these enzymes. nih.govnih.gov While some spirocyclic systems have been explored as kinase inhibitors, the spiro[4.5]decane scaffold has been more prominently featured in the context of prolyl hydroxylase domain (PHD) inhibitors. researchgate.net The design of potent and selective EGFR inhibitors typically involves specific heterocyclic cores that are not present in this compound. nih.govresearchgate.net Therefore, without specific screening data, it is not possible to ascertain any potential kinase inhibitory profile for this compound.

Sigma-2 Receptor Ligand Research and Applications

Research into the interaction of dioxaspiro[4.5]decane amines and their analogs with sigma receptors has primarily centered on the sigma-1 (σ₁) subtype, with selectivity against the sigma-2 (σ₂) receptor often being a key parameter in evaluating potential therapeutic candidates. While direct studies on this compound as a sigma-2 ligand are not extensively documented, research on analogous structures provides valuable insights.

A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated for their affinity to σ₁ receptors, showing high affinity in the nanomolar range (Kᵢ(σ₁) = 0.47 - 12.1 nM). nih.gov The selectivity of these compounds over σ₂ receptors varied, with selectivity ratios (Kᵢ(σ₂)/ Kᵢ(σ₁)) ranging from 2 to 44. nih.gov This indicates that while the primary target for this class of compounds was the σ₁ receptor, some interaction with the σ₂ receptor occurs.

Similarly, another study on 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a related spirocyclic amine) reported a high affinity for σ₁ receptors (Kᵢ = 5.4 ± 0.4 nM) and a 30-fold selectivity over σ₂ receptors. nih.gov The development of radiolabeled versions of these selective σ₁ ligands, such as [¹⁸F]8 from the 1-oxa-8-azaspiro[4.5]decane series, has been pursued for potential applications in positron emission tomography (PET) imaging of σ₁ receptor-rich tissues, including certain tumors. nih.govresearchgate.net

Computational modeling studies on diazaspiro compounds, which are bioisosteres of the piperazine (B1678402) moiety found in some sigma receptor ligands, have shed light on the structural requirements for σ₂ receptor binding. These studies, utilizing the crystal structure of the σ₂ receptor/TMEM97, have highlighted the importance of hydrogen bond interactions with Asp29 and π-stacking interactions with Tyr150 for high-affinity binding. mdpi.com While not directly involving dioxaspiro[4.5]decane amines, this information is crucial for the rational design of more potent and selective σ₂ receptor ligands based on spirocyclic scaffolds.

Table 1: Sigma Receptor Binding Affinities of Selected Dioxaspiro[4.5]decane Analogs

Compound σ₁ Receptor Affinity (Kᵢ, nM) σ₂ Receptor Selectivity (Kᵢ(σ₂)/Kᵢ(σ₁)) Reference
1-Oxa-8-azaspiro[4.5]decane derivatives 0.47 - 12.1 2 - 44 nih.gov
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane 5.4 ± 0.4 30 nih.gov

Investigation of Antimicrobial and Anticancer Potential in Related Compounds

The investigation into the therapeutic potential of compounds structurally related to this compound has extended to the fields of oncology and infectious diseases.

In the realm of anticancer research, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their in vitro activity against several human cancer cell lines. nih.govresearchgate.net A number of these compounds demonstrated moderate to high inhibitory activity against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) cell lines. nih.govresearchgate.net For instance, certain synthesized compounds exhibited good anticancer activities against HCT-116 carcinoma cells, with IC₅₀ values ranging from 92.2 to 120.1 nM. nih.gov The anticancer effects of these compounds were found to be dose-dependent. nih.gov

Furthermore, research into bispidine derivatives (3,7-diazabicyclo[3.3.1]nonanes) has revealed a potential anticancer mechanism involving the activation of polyamine catabolism. mdpi.com This metabolic pathway can produce cytotoxic byproducts that may lead to apoptosis in cancer cells. mdpi.com While structurally distinct from dioxaspiro[4.5]decanes, this highlights a potential mechanistic avenue for other cyclic amines in cancer therapy.

In the area of antimicrobial research, while direct studies on this compound are limited, research on other spirocyclic systems has shown promise. For example, novel aminobenzofuroxan derivatives have been synthesized and shown to effectively suppress bacterial biofilm growth and exhibit fungistatic activity. mdpi.com

Table 2: Anticancer Activity of Selected 1-Thia-4-azaspiro[4.5]decane Analogs against HCT-116 Cell Line

Compound IC₅₀ (nM) Reference
Compound 7 92.2 nih.gov
Compound 9 120.1 nih.gov
Compound 14 105.5 nih.gov
Compound 18 98.7 nih.gov
Compound 19 115.3 nih.gov

Elucidation of Molecular Mechanisms of Action for Dioxaspiro[4.5]decane Amines

The molecular mechanisms underlying the biological activities of dioxaspiro[4.5]decane amines and their analogs are multifaceted and depend on the specific structural modifications of the molecule.

A significant body of research points to the interaction of these compounds with serotonin receptors, particularly the 5-HT₁ₐ subtype. nih.gov Analogs of 1-(1,4-dioxaspiro nih.govresearchgate.netdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been identified as potent 5-HT₁ₐ receptor partial agonists. nih.gov The substitution of oxygen atoms in the dioxaspiro ring with sulfur has been shown to influence affinity and efficacy at this receptor. nih.gov

As discussed previously, sigma receptors, especially the σ₁ subtype, are prominent targets for dioxaspiro[4.5]decane amine analogs. nih.govnih.govresearchgate.net The high affinity of these compounds for σ₁ receptors suggests that their pharmacological effects may be mediated, at least in part, through the modulation of this receptor, which is known to be involved in a variety of cellular functions. The development of radiolabeled ligands from this class of compounds for PET imaging further underscores the significance of this interaction. nih.govnih.gov

For the anticancer activity observed in related spirocyclic compounds, one proposed mechanism is the induction of polyamine catabolism. mdpi.com The activation of this pathway by certain bispidine derivatives leads to an increase in cytotoxic substances, which can trigger apoptosis in cancer cells. mdpi.com Another potential mechanism, observed in aminobenzofuroxan derivatives, is the arrest of the cell cycle in the G0/G1 phase. mdpi.com

Table 3: Investigated Molecular Targets for Dioxaspiro[4.5]decane Amine Analogs

Molecular Target Observed Effect Investigated Analog Class Reference
5-HT₁ₐ Receptor Partial Agonism 1-(1,4-Dioxaspiro nih.govresearchgate.netdec-2-ylmethyl)-4-(aryl)piperazines nih.gov
Sigma-1 Receptor High-affinity Binding 1-Oxa-8-azaspiro[4.5]decanes, 1,4-Dioxa-8-azaspiro[4.5]decanes nih.govnih.gov
Polyamine Catabolism Activation Bispidines (3,7-diazabicyclo[3.3.1]nonanes) mdpi.com
Cell Cycle G0/G1 Phase Arrest Aminobenzofuroxans mdpi.com

Computational Chemistry and Molecular Modeling Approaches in N Methyl 1,4 Dioxaspiro 4.5 Decan 8 Amine Research

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. enamine.netnih.gov This method is widely used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein receptor. enamine.netnih.gov The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a receptor and to estimate the binding affinity, often expressed as a docking score. enamine.net

In the context of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its interaction. The spirocyclic core of the molecule imparts a rigid three-dimensional structure, which can be advantageous for specific receptor binding. researchgate.netnih.gov The docking process would involve preparing the 3D structure of this compound and docking it into the binding sites of various receptors. For instance, based on the structural similarities to known pharmacophores, potential targets could include G-protein coupled receptors (GPCRs) or ion channels.

A hypothetical molecular docking study of this compound against a panel of receptors could yield data such as binding energies and key interacting residues. The results would highlight the importance of the N-methyl group and the dioxaspiro moiety in receptor recognition. For example, the nitrogen atom could act as a hydrogen bond acceptor or be involved in ionic interactions, while the spirocyclic scaffold could engage in hydrophobic interactions within the receptor's binding pocket.

Illustrative Molecular Docking Results for this compound

Target Receptor Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Dopamine (B1211576) D2 Receptor -8.5 Asp114, Ser193, Phe389 Ionic, Hydrogen Bond, Hydrophobic
Serotonin (B10506) 5-HT2A Receptor -7.9 Ser159, Asp155, Trp336 Hydrogen Bond, Ionic, Pi-Pi Stacking

This table is for illustrative purposes only and represents hypothetical data from a molecular docking simulation.

Free Energy Perturbation (FEP) for Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, typically two different ligands binding to a receptor. nih.gov It is a powerful tool in lead optimization as it can provide highly accurate predictions of relative binding affinities for a series of related compounds. nih.gov This allows medicinal chemists to prioritize the synthesis of analogs that are most likely to have improved potency.

For the lead optimization of this compound, FEP could be employed to predict the impact of specific structural modifications on its binding affinity to a chosen target. For example, FEP calculations could assess the effect of substituting the N-methyl group with other alkyl groups, or modifying the spirocyclic ring system. These calculations simulate the transformation of the parent molecule into a modified analog within the receptor's binding site and in solution, allowing for a precise estimation of the change in binding free energy (ΔΔG).

A typical FEP study would involve extensive molecular dynamics simulations to sample the conformational space of the ligand-receptor complexes. The results would guide the rational design of new derivatives with enhanced binding properties.

Illustrative FEP Results for Analogs of this compound

Modification from Parent Compound Predicted ΔΔG (kcal/mol) Predicted Change in Affinity
N-Ethyl substitution -0.8 Increased
N-Propyl substitution -0.2 Slightly Increased
Hydroxylation of cyclohexyl ring +1.5 Decreased

This table is for illustrative purposes only and represents hypothetical data from an FEP calculation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model is a statistical equation that correlates molecular descriptors (numerical representations of chemical structure) with an observed biological response. mdpi.com Once a predictive QSAR model is developed, it can be used to estimate the activity of new, unsynthesized compounds. wikipedia.org

A QSAR study on a series of this compound analogs would begin with the synthesis and biological testing of a diverse set of related molecules. For each compound, a wide range of molecular descriptors would be calculated, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build the QSAR model.

The resulting QSAR equation would highlight the key molecular properties that govern the biological activity of this class of compounds. For example, the model might reveal that a certain range of lipophilicity (logP) and a specific electronic charge on the nitrogen atom are crucial for high affinity.

Illustrative QSAR Model for a Hypothetical Series of this compound Analogs

Descriptor Coefficient Importance
LogP (Lipophilicity) +0.45 High
Dipole Moment -0.21 Medium
Molecular Weight +0.15 Low

This table is for illustrative purposes only and represents a hypothetical QSAR model.

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a molecule can significantly influence its physical, chemical, and biological properties. nih.gov Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the conformational landscape of a molecule and identifying its low-energy conformers. nih.gov

For this compound, conformational analysis would be crucial for understanding its three-dimensional shape and flexibility. The presence of the spirocyclic system introduces significant conformational constraints. nih.gov Computational studies could reveal the preferred chair, boat, or twist-boat conformations of the cyclohexane (B81311) ring and the orientation of the N-methyl group (axial vs. equatorial).

Understanding the preferred conformations is vital for molecular docking studies, as the bioactive conformation (the conformation adopted when bound to a receptor) is often a low-energy conformer. The results of a conformational analysis can provide insights into the shape of the molecule that is presented to a biological target.

Illustrative Conformational Analysis Data for this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-N-C-C) N-Methyl Orientation
1 (Chair) 0.0 175° Equatorial
2 (Chair) 2.1 60° Axial

This table is for illustrative purposes only and represents hypothetical data from a conformational analysis.

Applications in Medicinal Chemistry and Chemical Biology Research

Development of Lead Compounds for Neurodegenerative Diseases

The quest for effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's has led researchers to explore novel molecular scaffolds that can interact with key biological targets in the central nervous system. The 1,4-dioxaspiro[4.5]decane core, a key feature of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, has proven to be a valuable starting point for the development of such compounds.

A closely related analogue, 8-Aminomethyl-1,4-dioxaspiro[4.5]decane, serves as a crucial intermediate in the synthesis of potent and brain-penetrating inhibitors of cathepsin S. lookchem.com Cathepsin S, a lysosomal cysteine protease, is implicated in the pathology of various neurological disorders. lookchem.com Its inhibition is a promising strategy for the management of these conditions. The spirocyclic moiety in these inhibitors is instrumental in orienting the molecule correctly to interact with the enzyme's active site.

While direct studies on this compound in this specific context are not widely published, its structural similarity to these key intermediates suggests its potential as a valuable building block for a new generation of cathepsin S inhibitors and other modulators of neurological targets. The introduction of a methyl group on the amine could subtly alter the compound's physicochemical properties, such as lipophilicity and basicity, which may, in turn, influence its pharmacokinetic and pharmacodynamic profile.

Chemical Probes for Receptor and Enzyme Studies

The development of selective chemical probes is essential for dissecting complex biological pathways and validating new drug targets. The rigid, yet three-dimensional, nature of the 1,4-dioxaspiro[4.5]decane framework makes it an attractive scaffold for the design of such probes. These probes can be tagged with reporter groups, such as radioisotopes or fluorescent moieties, to enable the visualization and quantification of their binding to receptors and enzymes.

For instance, the precursor molecule, 1,4-Dioxaspiro[4.5]decan-8-one, is a known building block for the synthesis of tritium-labelled probes used in autoradiography studies of the dopamine (B1211576) reuptake complex. chemicalbook.com This highlights the utility of this spirocyclic system in creating tools for neurochemical research.

Although specific examples of this compound being used as a chemical probe are not extensively documented in publicly available research, its structure is amenable to modification for such purposes. The secondary amine provides a convenient handle for the attachment of various tags, while the spirocyclic core can be tailored to achieve the desired selectivity for a particular biological target.

Exploration of Therapeutic Potential Beyond Cholinesterase Inhibition

While much of the early research on compounds for neurodegenerative diseases focused on cholinesterase inhibitors, the field has expanded to include a wide array of other targets. The versatility of the 1,4-dioxaspiro[4.5]decane scaffold allows for its incorporation into molecules with diverse pharmacological activities.

One area of exploration is the development of ligands for G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. The design of agonists and antagonists for these receptors is a key strategy in modern drug discovery. nih.gov The distinct three-dimensional shape of spirocyclic compounds can be advantageous in achieving high affinity and selectivity for specific GPCR subtypes.

Furthermore, derivatives of 1,4-dioxaspiro[4.5]decane have been investigated for their potential as analgesic compounds, suggesting that this scaffold can be utilized to create molecules that modulate pain pathways. chemicalbook.com The ability to modify the core structure, including the introduction of an N-methyl group, allows for the fine-tuning of the pharmacological properties of these compounds to optimize their therapeutic potential.

Utility as Synthetic Intermediates for Complex Molecule Construction

Perhaps the most significant and well-documented application of this compound and its precursors is their role as versatile synthetic intermediates. researchgate.netbiosynth.com The spirocyclic ketal functionality serves as a protected form of a ketone, allowing for selective chemical transformations at other positions of the molecule. This protective group is stable under a variety of reaction conditions but can be readily removed when needed, making it an invaluable tool in multi-step organic synthesis.

The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is widely used in the synthesis of a range of organic chemicals, including pharmaceutical intermediates and liquid crystals. researchgate.net It can be converted into a variety of derivatives, including 5-alkoxytryptamines like serotonin (B10506) and melatonin, through a novel aromatization process. chemicalbook.com

This compound itself, available as a hydrochloride salt, provides a ready-made building block containing the protected ketone and a secondary amine. sigmaaldrich.com This allows for its direct incorporation into more complex molecular architectures through reactions such as amidation, alkylation, and reductive amination. The presence of the methyl group can also influence the reactivity and conformational preferences of the resulting molecules.

The table below summarizes the key compound and its utility as a synthetic intermediate.

Compound NameCAS NumberKey Application as an Intermediate
This compound 166398-41-0Building block for complex molecules requiring a protected ketone and a secondary amine.
8-Aminomethyl-1,4-dioxaspiro[4.5]decane 30482-25-8Intermediate for the synthesis of cathepsin S inhibitors. lookchem.com
1,4-Dioxaspiro[4.5]decan-8-one 4746-97-8Precursor for various pharmaceuticals, including analgesics and serotonergic compounds. chemicalbook.comresearchgate.net

Emerging Research Areas and Future Perspectives for N Methyl 1,4 Dioxaspiro 4.5 Decan 8 Amine Derivatives

Design of Novel Dioxaspiro[4.5]decane Scaffolds with Enhanced Bioactivity

The design of novel bioactive scaffolds is a cornerstone of modern drug discovery. nih.gov For the dioxaspiro[4.5]decane system, research efforts are focused on leveraging its rigid conformational properties to enhance interactions with biological targets. The spirocyclic core can act as a non-aromatic anchor, from which various functional groups can be projected into three-dimensional space to optimize binding affinity and selectivity. nih.gov

Strategies for enhancing bioactivity include the creation of hybrid molecules. This approach involves combining the dioxaspiro[4.5]decane scaffold with other known pharmacophores to generate novel chemical entities with potentially synergistic or enhanced activities. nih.gov For instance, a related compound, 8-Aminomethyl-1,4-dioxaspiro[4.5]decane, serves as a crucial intermediate in the synthesis of brain-penetrating cathepsin S inhibitors, demonstrating the scaffold's utility in reaching challenging biological targets. lookchem.com Furthermore, subtle modifications, such as the N-methylation seen in the title compound, can significantly influence biological activity. Studies on other amine-containing natural product derivatives have shown that N-methylation can enhance inhibitory activity against specific enzymes, such as butyrylcholinesterase. mdpi.com

Future design principles will likely focus on:

Stereochemical Control: Developing synthetic methods that allow for precise control over the stereochemistry at the spiro-center and substituted positions on the cyclohexane (B81311) ring, as different stereoisomers can have vastly different biological activities.

Scaffold Decoration: Expanding the library of derivatives by introducing a wider variety of functional groups to probe interactions with different biological targets.

Bioisosteric Replacement: Replacing parts of the scaffold with other groups to fine-tune physicochemical properties like solubility and membrane permeability.

Table 1: Design Strategies for Bioactive Dioxaspiro[4.5]decane Scaffolds

Design StrategyObjectiveExample/RationaleReference
Hybrid Molecule SynthesisCombine pharmacophores for synergistic or novel activity.Fusing the spiro-scaffold with known enzyme inhibitors or receptor ligands. nih.gov
Stereo-selective SynthesisIsolate potent stereoisomers and reduce off-target effects.Use of chiral catalysts to control the amine's orientation relative to the spiro-core. acs.org
Functional Group DiversificationExplore structure-activity relationships (SAR) and optimize target binding.Introduction of hydrogen bond donors/acceptors or hydrophobic groups. nih.gov
N-Alkylation StudiesModulate basicity, lipophilicity, and target interaction.Comparing the activity of primary, secondary (e.g., N-methyl), and tertiary amines. mdpi.com

Targeted Drug Delivery Strategies Utilizing the Spirocyclic Moiety

The spirocyclic framework of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine offers a stable and synthetically versatile platform for the development of targeted drug delivery systems. The concept involves conjugating the spiro-amine, or a derivative thereof, to both a therapeutic agent and a targeting moiety that directs the entire construct to a specific biological location, such as a cancer cell or a particular organ. mdpi.comgoogle.com

The inherent three-dimensionality and rigidity of the spirocycle are advantageous attributes for a scaffold. mdpi.com These features can ensure that the attached targeting ligand and effector drug are held in a specific spatial orientation, which can be crucial for effective binding to their respective targets. For example, a derivative of the dioxaspiro[4.5]decane scaffold could be functionalized with a tumor-targeting peptide (like an RGD motif) on one part of the molecule and a potent cytotoxic agent on another. mdpi.com This strategy aims to increase the therapeutic index of the cytotoxic drug by concentrating it at the site of action and minimizing exposure to healthy tissues.

Advanced Synthetic Methodologies for Diversification

The synthesis of this compound and its derivatives relies heavily on the efficient preparation of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one. chemicalbook.comresearchgate.net Research has focused on optimizing the synthesis of this ketone, with methods developed to increase yields to over 97% and significantly reduce reaction times through optimized reaction conditions. researchgate.netchemicalbook.com

Modern synthetic organic chemistry offers powerful tools for the diversification of such scaffolds. Advanced methodologies that are being applied or could be adapted for this chemical family include:

Asymmetric Catalysis: The use of chiral metal catalysts, such as manganese complexes, for the asymmetric transfer hydrogenation of imine precursors can produce specific enantiomers of the final amine product. acs.org This is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Such methods can achieve high yields (e.g., 95%) and excellent enantioselectivity (e.g., 97% ee) on a gram scale. acs.org

Domino Reactions: For related spirocyclic systems, one-pot domino reactions have been developed that form multiple carbon-carbon bonds and the spirocyclic scaffold in a single, highly efficient step. nih.gov Adapting this philosophy could streamline the synthesis of complex dioxaspiro[4.5]decane derivatives.

Greener Synthesis: A growing trend in chemical synthesis is the avoidance of hazardous reagents. google.com Future synthetic routes will likely focus on using more environmentally friendly and safer reagents and conditions, making the processes more suitable for large-scale industrial production.

Integration of Omics Data in Pharmacological Research of Spiroamines

The "omics" revolution provides an unprecedented opportunity to understand the pharmacological effects of novel compounds like this compound derivatives. nih.govnih.gov These technologies allow for a global analysis of biological molecules, offering insights into a drug's mechanism of action, identifying potential new therapeutic targets, and discovering biomarkers for patient stratification. nih.govmdpi.com

The integration of multiple omics datasets (multi-omics) is a particularly powerful approach. mdpi.com For a novel spiroamine derivative, a typical research workflow could involve:

Transcriptomics: Treating cells with the compound and measuring changes in the expression of thousands of genes to identify affected cellular pathways.

Proteomics: Identifying which proteins physically interact with the compound or change in abundance after treatment.

Metabolomics: Analyzing how the compound alters the metabolic profile of a cell or organism.

By integrating these data, researchers can build a comprehensive picture of the drug's effects at a systems level. springernature.com This hypothesis-free approach can uncover unexpected mechanisms of action and help identify which patient populations are most likely to benefit from the drug, paving the way for personalized medicine. mdpi.com For example, this approach has been used to identify new drug repurposing targets for complex diseases by finding drugs that reverse the gene expression signature of the disease. mdpi.com

Table 2: Application of Omics in Spiroamine Research

Omics TechnologyResearch QuestionPotential Insight for Spiroamine DerivativesReference
Genomics/TranscriptomicsHow does the compound alter gene expression?Identify affected pathways and potential mechanisms of action. nih.govmdpi.com
ProteomicsWhat are the protein targets of the compound?Directly identify binding partners and downstream protein-level changes. mdpi.com
MetabolomicsHow does the compound affect cellular metabolism?Reveal functional consequences of target engagement and potential off-target metabolic effects. nih.gov
Integrated Multi-OmicsWhat is the system-wide impact of the drug?Construct comprehensive models of drug action for target validation and biomarker discovery. mdpi.comspringernature.com

Patent Landscape and Innovation Trends in Dioxaspiro[4.5]decane Chemistry

The patent landscape provides valuable insights into the commercial interest and innovation trends surrounding a particular class of chemicals. An analysis of patents related to dioxaspiro[4.5]decane chemistry reveals active research and development, particularly concerning their synthesis and use as key intermediates. google.comgoogle.com

Key innovation trends suggested by patent activity include:

Process Improvement: Patents are often filed to protect novel, more efficient, or safer synthetic methods. For example, a Chinese patent describes a preparation method for a related 2,8-dioxaspiro[4.5]decane-1-ketone that avoids hazardous reagents, highlighting a focus on environmentally friendly and scalable production. google.com

Novel Intermediates: The patenting of specific intermediates, such as diazaspiro[4.5]decane derivatives used in the preparation of tryptophan hydroxylase (TPH) inhibitors, indicates that these scaffolds are building blocks for high-value, biologically active molecules. google.com

Therapeutic Applications: While broad therapeutic claims are common, the focus on specific targets like TPH suggests a trend toward developing spirocyclic compounds for defined disease indications.

Analyzing patent filing trends, including the number of applications over time and the key players (corporations, universities), can reveal the maturation of the technology and predict future areas of growth. nih.govknowmade.com The current landscape suggests that dioxaspiro[4.5]decane chemistry is an active field with ongoing efforts to protect intellectual property related to both manufacturing processes and the application of these compounds in drug discovery programs.

Q & A

Q. What are optimized synthetic routes for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine?

The compound is typically synthesized via reductive amination or azide reduction. For example, a two-step approach involves:

  • Step 1 : Reacting 1,4-dioxaspiro[4.5]decan-8-one with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the spirocyclic amine.
  • Step 2 : Purification via flash chromatography (e.g., using AcOEt/petroleum ether gradients) to isolate the product in yields up to 68% . Alternative routes include LiAlH₄ reduction of pre-formed azides (e.g., 8-azido derivatives), though this requires strict temperature control (0–60°C) and anhydrous conditions .

Q. How is structural confirmation achieved for spirocyclic amines like this compound?

Key methods include:

  • ¹H/¹³C NMR : Characteristic signals for the spirocyclic system (e.g., δ 1.5–2.3 ppm for cyclohexane CH₂ groups and δ 3.9–4.1 ppm for dioxolane O-CH₂-O) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 334.3 for biphenyl amide derivatives) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 82.84%, H: 8.16%, N: 4.20%) .

Q. What purification strategies are effective for spirocyclic amine derivatives?

  • Flash Chromatography : Silica gel with AcOEt/petroleum ether (1:3) resolves polar impurities .
  • Recrystallization : Suitable for hydrochloride salts (e.g., using acetone/water mixtures) .
  • Distillation : For volatile byproducts, though limited by the compound’s thermal stability .

Advanced Research Questions

Q. How do catalytic systems influence stereoselectivity in spirocyclic amine synthesis?

  • Rh/BINAP Catalysis : Enantioselective 1,2-additions to ketones (e.g., AlMe₃-mediated methyl addition) require chiral catalysts to achieve >90% ee. Without catalysts, reactions fail to proceed, as shown in negative control experiments .
  • Indium Tribromide (InBr₃) : Facilitates azide formation in stereospecific substitutions (e.g., trimethylsilyl azide reactions) .

Q. How can contradictions in spectroscopic data for spirocyclic amines be resolved?

  • X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in NMR assignments (e.g., distinguishing axial vs. equatorial protons) .
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate structures (e.g., applied to dithiaspiro derivatives) .

Q. What role do structural modifications play in biological activity?

  • TRP Channel Antagonism : Biphenyl amide derivatives (e.g., N-(spiro[4.5]decan-8-yl)-[1,1′-biphenyl]-4-carboxamide) show activity as TRPV1 antagonists, with potency linked to the spirocycle’s rigidity .
  • Agrochemical Applications : Analogues like spiroxamine (a fungicide) highlight the importance of tert-butyl groups for lipid membrane penetration .

Q. What computational tools predict reactivity in spirocyclic systems?

  • DFT Studies : Analyze transition states in azide reductions or ketone additions to optimize reaction conditions (e.g., Gibbs free energy barriers for LiAlH₄-mediated reductions) .
  • Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic conformation (e.g., THF vs. DCM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.